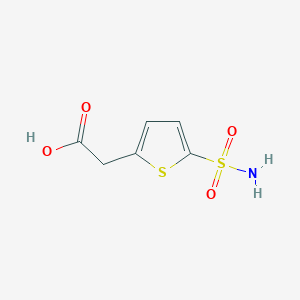

2-(5-Sulfamoylthiophen-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-sulfamoylthiophen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c7-13(10,11)6-2-1-4(12-6)3-5(8)9/h1-2H,3H2,(H,8,9)(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYWHMBAXPNBRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923198-70-3 | |

| Record name | 2-(5-sulfamoylthiophen-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 5 Sulfamoylthiophen 2 Yl Acetic Acid and Its Precursors

Retrosynthetic Analysis of the Compound Scaffold

A retrosynthetic analysis of 2-(5-Sulfamoylthiophen-2-yl)acetic acid identifies two primary disconnection points, leading to two main synthetic strategies.

The first disconnection is at the sulfur-nitrogen bond of the sulfonamide group. This suggests a synthetic route starting from a sulfonyl chloride precursor, specifically 2-(5-chlorosulfonylthiophen-2-yl)acetic acid. This intermediate can be readily converted to the final product by amination. The sulfonyl chloride itself would be derived from 2-(thiophen-2-yl)acetic acid via an electrophilic substitution reaction, such as chlorosulfonation.

The second major disconnection is at the carbon-carbon bond between the thiophene (B33073) ring and the acetic acid side chain. This approach implies starting with a pre-functionalized thiophene ring, such as a 5-sulfamoyl-2-halothiophene or a 5-sulfamoyl-2-acetylthiophene. The acetic acid moiety can then be introduced using various established methods for chain extension or functional group transformation.

These two fundamental strategies—direct functionalization of the thiopheneacetic acid core or introduction of the acetic acid moiety to a functionalized thiophene—form the basis of the synthetic methodologies discussed below.

Strategies Involving Direct Functionalization of Thiophene Rings

This approach begins with the readily available precursor, 2-(thiophen-2-yl)acetic acid, and introduces the sulfamoyl group at the C5 position of the thiophene ring. The C2-acetic acid group is an ortho, para-directing activator for electrophilic aromatic substitution, making the C5 position highly susceptible to functionalization.

Halogenation and Subsequent Coupling Reactions

One viable, though multi-step, pathway involves the initial halogenation of the thiophene ring, followed by conversion of the halide to the sulfonamide.

First, 2-(thiophen-2-yl)acetic acid or its corresponding ester can be halogenated, typically brominated, at the C5 position. The reaction of 3-methylthiophene-2-carboxylic acid with bromine, for instance, has been shown to lead to bromination, indicating the feasibility of such electrophilic substitution on substituted thiophenes. nih.gov

Once the 2-(5-halothiophen-2-yl)acetic acid intermediate is obtained, it can be converted to the sulfonamide. Modern catalytic methods offer efficient routes for this transformation. For example, nickel-catalyzed cross-coupling reactions can form the C-N bond between aryl halides and sulfonamides directly. nih.govprinceton.edu Another approach involves a palladium-catalyzed process that couples aryl halides with N-sulfinylamines to produce sulfinamides, which can then be oxidized to the corresponding sulfonamides. acs.orgnih.gov A one-pot synthesis of aryl sulfonamides from aryl halides has also been developed, proceeding through a palladium-catalyzed sulfination with a sulfur dioxide surrogate, followed by reaction with an amine in the presence of an oxidant like sodium hypochlorite. wordpress.com

Direct Sulfonamidation Approaches

A more direct and industrially common method for installing a sulfonamide group on an activated aromatic ring is through chlorosulfonation followed by amination.

This two-step process begins with the electrophilic substitution of 2-(thiophen-2-yl)acetic acid (or its ester) with chlorosulfonic acid (ClSO₃H). The electron-donating effect of the alkyl side chain directs the substitution to the C5 position, yielding the key intermediate, 2-(5-chlorosulfonylthiophen-2-yl)acetic acid. This type of reaction is well-established for thiophenes; for example, 2-bromothiophene (B119243) can be chlorosulfonated to produce 5-bromothiophene-2-sulfonyl chloride. researchgate.netresearchgate.net The resulting sulfonyl chloride is a reactive intermediate that is typically used immediately in the next step.

The synthesis is completed by the reaction of the sulfonyl chloride with ammonia (B1221849) or an appropriate amine. This nucleophilic substitution reaction at the sulfonyl group displaces the chloride and forms the stable sulfonamide N-S bond, yielding the final product, this compound.

Approaches Utilizing Acetic Acid Moiety Introduction

This alternative strategy involves constructing the acetic acid side chain on a thiophene ring that already bears the sulfamoyl group or a precursor functional group, such as a halogen. This requires the synthesis of specific 2,5-disubstituted thiophene intermediates.

Methods for Alpha-Carbon Functionalization

A powerful method for forming the C-C bond at the alpha-carbon of the acetic acid moiety is the malonic ester synthesis. This route would begin with a 2-halo-5-sulfamoylthiophene derivative. For instance, 5-bromothiophene-2-sulfonamide (B1270684) is a known compound that can be synthesized from 2-bromothiophene. nih.govresearchgate.net The halogen at the C2 position can be displaced by a nucleophile like diethyl malonate. Subsequent hydrolysis of the resulting diester followed by decarboxylation would yield the desired acetic acid side chain. A similar strategy has been patented for the synthesis of 2-(thiophen-2-yl)acetic acid starting from 2-iodothiophene (B115884) and diethyl malonate. wordpress.com

Linkage to the Thiophene Core

Several classical organic reactions can be employed to introduce the two-carbon acetic acid chain onto a pre-functionalized thiophene core. The choice of method depends on the available starting material.

Table 1: Methods for Introducing the Acetic Acid Moiety

| Method | Required Precursor | Key Transformation | Reference |

|---|---|---|---|

| Willgerodt-Kindler Reaction | 2-Acetyl-5-sulfamoylthiophene | Oxidative rearrangement of a methyl ketone to a thioamide, followed by hydrolysis. | nih.govwordpress.com |

| Arndt-Eistert Homologation | 5-Sulfamoylthiophene-2-carboxylic acid | One-carbon chain extension of a carboxylic acid via a diazoketone intermediate and Wolff rearrangement. | nih.gov |

| Cyanide-Mediated Synthesis | 2-(Chloromethyl)-5-sulfamoylthiophene | Nucleophilic substitution with cyanide followed by hydrolysis of the resulting nitrile. | wordpress.com |

From 2-Acetylthiophene Precursors: The Willgerodt-Kindler reaction converts an aryl methyl ketone into the corresponding carboxylic acid (as an amide or thioamide intermediate) with the chain extended by one carbon. nih.gov This would require 2-acetyl-5-sulfamoylthiophene as the starting material. This precursor could potentially be synthesized from 2-acetyl-5-chlorothiophene, which is accessible via the Friedel-Crafts acylation of 2-chlorothiophene. researchgate.net The acetyl derivative would then be reacted with sulfur and an amine (like morpholine) to form a thioamide, which is subsequently hydrolyzed to yield this compound. nih.govwordpress.com

From 2-Thiophenecarboxylic Acid Precursors: The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids. nih.gov This route would start with 5-sulfamoylthiophene-2-carboxylic acid. This precursor would first be converted to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. The diazoketone, in the presence of a silver catalyst and water, undergoes a Wolff rearrangement to form a ketene, which is immediately hydrated to produce the target acetic acid derivative.

From 2-(Chloromethyl)thiophene (B1266113) Precursors: A straightforward method involves the synthesis of a 2-(chloromethyl)thiophene intermediate. chemicalbook.comorgsyn.org Starting with a 5-sulfamoylthiophene, a chloromethyl group could be introduced at the C2 position. This intermediate can then react with sodium or potassium cyanide to form the corresponding nitrile, 2-(5-sulfamoylthiophen-2-yl)acetonitrile. Finally, acidic or basic hydrolysis of the nitrile group yields the desired carboxylic acid. wordpress.com

Modern Catalytic Methods in Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds in aromatic systems, including thiophene derivatives. Palladium (Pd) and Nickel (Ni) complexes are particularly prominent in these transformations, enabling the synthesis of highly functionalized thiophenes that serve as precursors to the target molecule.

Common cross-coupling strategies applicable to the synthesis of substituted 2-thiopheneacetic acid derivatives include the Suzuki-Miyaura, Stille, and Sonogashira reactions. rsc.org For instance, the Suzuki-Miyaura coupling provides a powerful method for creating C-C bonds. A plausible synthetic route could involve the coupling of a halogenated thiophene-2-acetic acid derivative, such as (4-bromo-thiophen-2-yl)-acetic acid, with various arylboronic acids. nih.gov This strategy allows for the introduction of diverse substituents onto the thiophene ring under relatively mild conditions. nih.gov

Palladium catalysts, such as Pd(OAc)₂, are frequently used, often in ligand-free systems or with appropriate ligands to facilitate the catalytic cycle. rsc.org Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative, sometimes enabling the functionalization of C-H bonds directly or the coupling of less reactive partners. acs.orgresearchgate.net These reactions are instrumental in building the substituted thiophene core before the introduction or modification of the sulfamoyl and acetic acid groups.

The general scheme for a Suzuki-Miyaura reaction to functionalize a thiopheneacetic acid precursor is shown below:

Scheme 1: Suzuki-Miyaura cross-coupling of a bromo-thiophene precursor.

(Note: This is a representative scheme; R represents a generic aryl group from an arylboronic acid.)

(Note: This is a representative scheme; R represents a generic aryl group from an arylboronic acid.)

Table 1: Examples of Transition Metal-Catalyzed Reactions for Thiophene Functionalization

| Reaction Type | Catalyst System | Substrates | Typical Conditions | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / Ligand | Halogenated Thiophene + Arylboronic Acid | Aqueous base, 80-130 °C | High functional group tolerance, commercially available reagents. rsc.orgnih.gov |

| Stille Coupling | Pd(PPh₃)₄ | Halogenated Thiophene + Organostannane | Anhydrous solvent (e.g., Toluene), 100-120 °C | Broad scope for aryl halides and pseudohalides. rsc.org |

| Sonogashira | Pd(II) / Cu(I) | Halogenated Thiophene + Terminal Alkyne | Amine base, RT-80 °C | Direct synthesis of alkynyl-substituted thiophenes. rsc.org |

| C-H Arylation | Ni or Pd Catalyst | Thiophene + Aryl Halide | Grignard reagent, Amine catalyst | Avoids pre-functionalization of the thiophene ring. researchgate.net |

Organocatalytic and Biocatalytic Pathways in Related Systems

While transition metal catalysis dominates the synthesis of aromatic thiophenes, organocatalysis has emerged as a powerful strategy, particularly for the asymmetric synthesis of related saturated sulfur heterocycles like tetrahydrothiophenes. researchgate.net These methods utilize small organic molecules, such as proline derivatives, to catalyze reactions with high stereoselectivity. Domino reactions, including thia-Michael/aldol sequences, have been developed to construct complex tetrahydrothiophene (B86538) structures in a single pot. researchgate.net

Although directly applied to the synthesis of aromatic this compound, the principles of organocatalysis offer potential future pathways. For example, developing organocatalytic methods for the enantioselective functionalization of a pre-formed thiophene ring could provide novel routes to chiral derivatives.

Biocatalysis, the use of enzymes to perform chemical transformations, represents another frontier. While specific biocatalytic routes to the target molecule are not widely documented, enzymes are known to catalyze a vast range of reactions, including sulfoxidation and C-H functionalization. Future research could explore the use of engineered enzymes for the selective sulfonation or functionalization of a thiophene-2-acetic acid precursor, offering a greener and highly selective alternative to traditional chemical methods.

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction parameters. The choice of solvent, temperature, catalyst, and reagents can have a profound impact on reaction efficiency, selectivity, and the formation of byproducts.

Solvent Effects and Temperature Dependence

The solvent plays a critical role in solubilizing reactants, mediating catalyst activity, and influencing reaction pathways. In transition metal-catalyzed cross-coupling reactions, a variety of solvents are employed. For Suzuki couplings, solvent systems often consist of a mixture of an organic solvent (like toluene, isopropanol, or dioxane) and water to dissolve the inorganic base. rsc.org The choice of solvent can affect the rate and outcome; for example, Liu and co-workers demonstrated an efficient ligand-free Pd-catalyzed coupling in aqueous isopropanol. rsc.org

Temperature is another critical variable. While some modern catalytic systems can operate at room temperature, many cross-coupling reactions require elevated temperatures (e.g., 80-130 °C) to achieve a reasonable reaction rate. rsc.org However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. The optimal temperature is therefore a balance between reaction kinetics and the stability of the reactants and catalyst. For the sulfamoylation step, which typically involves highly reactive reagents like chlorosulfonic acid, low temperatures (e.g., 0-5 °C) are crucial to control the reaction's exothermicity and prevent degradation of the thiophene ring.

Table 2: Influence of Solvent and Temperature on Thiophene Synthesis

| Reaction Step | Solvent System | Typical Temperature | Effect on Reaction |

|---|---|---|---|

| Suzuki Coupling | Toluene/Water | 100 °C | Good for many standard couplings, facilitates phase separation. |

| Suzuki Coupling | Isopropanol/Water | 80 °C | Can enable faster, more efficient reactions in some ligand-free systems. rsc.org |

| Chloromethylation | Organic Solvent (e.g., Ketone) | 0-5 °C | Controls reaction rate and stabilizes the reactive 2-chloromethyl thiophene intermediate. google.com |

| Hydrolysis (Nitrile to Acid) | Aqueous Base (e.g., NaOH) | Reflux | High temperature drives the reaction to completion. google.com |

Catalyst and Reagent Selection

The selection of the catalyst is paramount for the success of cross-coupling reactions. For Suzuki reactions, palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. The efficiency of these catalysts can be dramatically enhanced by the addition of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, which stabilize the metal center and facilitate the catalytic cycle. However, ligand-free systems are also being developed to reduce costs and simplify purification. rsc.org The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is also critical, as it participates directly in the transmetalation step of the Suzuki reaction.

For the synthesis of the sulfamoyl group, the choice of sulfonating agent is key. A common method involves the reaction of the thiophene ring with chlorosulfonic acid to form a thiophenesulfonyl chloride intermediate. This highly reactive intermediate is then treated with ammonia or an amine to yield the desired sulfonamide. The purity of the chlorosulfonic acid and the control of stoichiometry are essential for minimizing the formation of polysulfonated or other byproducts.

Isolation and Purification Techniques for Synthetic Intermediates and Final Products

Effective isolation and purification protocols are essential to obtain intermediates and the final product, this compound, in high purity. The techniques employed depend on the physical and chemical properties (e.g., polarity, solubility, stability) of the compounds at each stage of the synthesis.

For non-polar intermediates, such as halogenated or protected thiophene derivatives, standard techniques like extraction and silica (B1680970) gel column chromatography are widely used. epo.org A solvent system of hexane (B92381) and ethyl acetate is often effective for eluting compounds from a silica column. epo.org

The final product and its immediate precursors, which contain polar functional groups like carboxylic acid and sulfonamide, are more challenging to purify. These compounds often exhibit poor solubility in common organic solvents and high affinity for polar stationary phases. Recrystallization can be an effective method if a suitable solvent system can be identified.

For more difficult separations or to achieve very high purity, high-performance liquid chromatography (HPLC) is the method of choice. nih.govmdpi.com Reversed-phase HPLC, using a C18 stationary phase with a water/methanol (B129727) or water/acetonitrile gradient, is particularly well-suited for polar, water-soluble compounds like sulfonated species. researchgate.net Solid-phase extraction (SPE) can also be used as a preliminary purification or sample concentration step, often employing C18 cartridges for polar analytes. researchgate.net

Table 3: Common Purification Techniques in Thiophene Synthesis

| Compound Type | Technique | Stationary/Mobile Phase | Primary Application |

|---|---|---|---|

| Non-polar intermediates (e.g., aryl-thiophenes) | Silica Gel Column Chromatography | Silica gel; Hexane/Ethyl Acetate | Large-scale purification of reaction mixtures. epo.org |

| Crystalline solids | Recrystallization | Varies (e.g., Ethanol/Water) | Removal of soluble and insoluble impurities. |

| Polar final products and intermediates | Reversed-Phase HPLC | C18 column; Water/Methanol or Acetonitrile gradient | High-resolution separation and final purity analysis. nih.govmdpi.com |

| Polar compounds from complex mixtures | Solid-Phase Extraction (SPE) | C18 cartridge; Methanol/Water | Sample cleanup and concentration prior to analysis. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 5 Sulfamoylthiophen 2 Yl Acetic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a range of reactions, including esterification, amidation, and reactions with carbonyl reagents.

2-(5-Sulfamoylthiophen-2-yl)acetic acid can be converted to its corresponding esters and amides through standard synthetic protocols. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. openstax.org The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent elimination of water yields the ester. openstax.org For example, the reaction with dodec-9-yn-1-ol would yield dodec-9-ynyl 2-(5-sulfamoylthiophen-2-yl)acetate.

Amidation can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. organic-chemistry.org Thionyl chloride (SOCl₂) is a common reagent for this transformation. beilstein-journals.org The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. researchgate.net This two-step process is often preferred for amidation as it avoids the formation of unreactive carboxylate salts that can occur when attempting to directly react a carboxylic acid with an amine. organic-chemistry.org

Table 1: Predicted Esterification and Amidation Reactions

| Reactant | Reagent(s) | Predicted Product | Reaction Type |

| This compound | Methanol (B129727), H⁺ | Methyl 2-(5-sulfamoylthiophen-2-yl)acetate | Esterification |

| This compound | 1. SOCl₂ 2. Ammonia (B1221849) | 2-(5-Sulfamoylthiophen-2-yl)acetamide | Amidation |

| This compound | 1. SOCl₂ 2. Diethylamine | N,N-Diethyl-2-(5-sulfamoylthiophen-2-yl)acetamide | Amidation |

The carboxylic acid group of this compound is generally unreactive towards nucleophilic attack by organometallic reagents such as Grignard reagents or organolithiums. masterorganicchemistry.com This is because these strong bases will preferentially deprotonate the acidic carboxylic proton, forming a carboxylate anion. masterorganicchemistry.com The resulting carboxylate is electron-rich and therefore resistant to further nucleophilic attack at the carbonyl carbon. libretexts.org

However, the carboxylic acid can be reduced to the corresponding primary alcohol, 2-(5-sulfamoylthiophen-2-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). msu.edu The reaction proceeds via a hydride attack on the carbonyl carbon. msu.edu

Decarboxylation of aryl- and heteroarylacetic acids can be achieved under specific conditions, often requiring heating. rsc.org For thiophene-2-acetic acid, decarboxylation can be facilitated by heating, particularly in the presence of a catalyst. google.com It is expected that this compound would undergo decarboxylation under similar conditions to yield 2-methyl-5-sulfamoylthiophene.

Reactivity of the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) possesses a nitrogen atom that can act as a nucleophile and a sulfur atom that can undergo changes in its oxidation state.

The nitrogen atom of the sulfamoyl group can be alkylated or acylated. N-alkylation can be achieved using alkyl halides in the presence of a base. organic-chemistry.org A variety of catalysts, including those based on iron and ruthenium, have been shown to facilitate the N-alkylation of sulfonamides with alcohols. ionike.com

N-acylation of sulfonamides can be carried out using acyl chlorides or anhydrides, often in the presence of a catalyst such as a Lewis acid or under basic conditions. tandfonline.comorientjchem.orgresearchgate.net For instance, reaction with acetic anhydride (B1165640) would yield N-acetyl-5-(carboxymethyl)thiophene-2-sulfonamide. orientjchem.org

Table 2: Predicted N-Alkylation and N-Acylation Reactions of the Sulfamoyl Group

| Starting Material | Reagent(s) | Predicted Product | Reaction Type |

| This compound | Methyl iodide, K₂CO₃ | 2-(5-(N-methylsulfamoyl)thiophen-2-yl)acetic acid | N-Alkylation |

| This compound | Benzyl alcohol, FeCl₂/K₂CO₃ | 2-(5-(N-benzylsulfamoyl)thiophen-2-yl)acetic acid | N-Alkylation |

| This compound | Acetyl chloride, Pyridine | 2-(5-(N-acetylsulfamoyl)thiophen-2-yl)acetic acid | N-Acylation |

The sulfur atom in the sulfamoyl group is in its highest oxidation state (+6) and is therefore resistant to further oxidation. However, the sulfonamide group can be subjected to reductive cleavage under certain conditions. strath.ac.uk Strong reducing agents, such as those involving alkali metals or metal hydrides, can cleave the sulfur-nitrogen bond. strath.ac.ukacs.org For example, reduction with magnesium in methanol has been used for the reductive cleavage of benzo-fused cyclic sulfonamides. nih.gov It is plausible that similar conditions could lead to the reduction of the sulfamoyl group in this compound, potentially yielding thiophene-2-acetic acid and ammonia.

Oxidative transformations of sulfonamides can lead to the formation of N-sulfonylimines under specific conditions, for example, using N-hydroxyphthalimide. nih.gov Various enzymatic and chemical methods have also been developed for the oxidation of sulfonamides, which can proceed through different mechanisms. scielo.org.mxacs.orgacs.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Thiophene (B33073) Ring

The reactivity of the thiophene ring in "this compound" is significantly influenced by the two substituents attached at the C2 and C5 positions. Thiophene itself is an electron-rich aromatic heterocycle that is considerably more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). numberanalytics.compharmaguideline.com However, the presence of electron-withdrawing groups (EWGs) can substantially alter this reactivity and the regiochemical outcome of substitution reactions.

In "this compound," the C2 and C5 positions, which are the most reactive sites in an unsubstituted thiophene ring, are already occupied. youtube.com Therefore, any further substitution reactions, particularly electrophilic aromatic substitution, must occur at the C3 or C4 positions. The regioselectivity of such reactions is dictated by the electronic effects of the existing substituents: the carboxymethyl group (-CH₂COOH) at C2 and the sulfamoyl group (-SO₂NH₂) at C5.

Both the carboxymethyl and sulfamoyl groups are electron-withdrawing and deactivating towards electrophilic attack. The sulfamoyl group, in particular, is a strong deactivating group due to the powerful inductive effect of the sulfonyl moiety. In electrophilic substitution on substituted thiophenes, electron-withdrawing groups at the C2 position generally direct incoming electrophiles to the C4 and C5 positions. Conversely, an EWG at C3 directs to C5. With EWGs at both C2 and C5, the ring is strongly deactivated, and substitution is directed to the remaining C3 and C4 positions. The precise outcome depends on the specific reaction conditions and the nature of the electrophile, but generally, the C4 position is expected to be the more favored site of attack due to the combined directing effects of the C2 and C5 substituents.

For nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups is a prerequisite. researchgate.netnih.gov The sulfamoyl group on the thiophene ring significantly enhances its electrophilicity. nih.govresearchgate.net If a suitable leaving group (e.g., a halogen) were present at the C3 or C4 position, the molecule could undergo SNAr reactions with various nucleophiles. The strong activation provided by the nitro group in 2-methoxy-3-X-5-nitrothiophenes has been shown to facilitate SNAr reactions, and similar activation can be anticipated from the sulfamoyl group. nih.gov

The combined presence of the carboxymethyl and sulfamoyl groups renders the thiophene ring in "this compound" significantly less reactive towards electrophiles than unsubstituted thiophene. This deactivation arises from the inductive withdrawal of electron density from the aromatic system by both substituents, which destabilizes the positively charged intermediate (the sigma complex) formed during electrophilic attack.

| Substituent | Position | Electronic Effect | Influence on Electrophilic Aromatic Substitution (EAS) | Influence on Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|---|---|

| -CH₂COOH (Carboxymethyl) | C2 | Weakly Electron-Withdrawing (Inductive) | Deactivating | Weakly Activating |

| -SO₂NH₂ (Sulfamoyl) | C5 | Strongly Electron-Withdrawing (Inductive and Resonance) | Strongly Deactivating | Strongly Activating |

Conversely, this electron deficiency makes the ring more susceptible to nucleophilic attack. Thiophenes substituted with electron-withdrawing groups are known to be significantly more reactive in SNAr reactions than their benzene analogues. uoanbar.edu.iq The stabilization of the negatively charged Meisenheimer-type intermediate by the sulfamoyl and, to a lesser extent, the carboxymethyl group, would facilitate the displacement of a leaving group from the C3 or C4 position. Computational studies on similar nitro-substituted thiophenes confirm that the reaction proceeds via a stepwise pathway, and the energy barrier is correlated with the electrophilicity of the thiophene derivative. nih.govresearchgate.net

Ring-Opening and Rearrangement Reactions of the Thiophene Core

The thiophene ring is an aromatic system and is generally stable under many reaction conditions. numberanalytics.com However, under specific and often harsh conditions, the thiophene core can undergo ring-opening or rearrangement reactions.

One of the most common ring-opening reactions of thiophenes is reductive desulfurization, typically achieved using Raney nickel. This reaction cleaves the carbon-sulfur bonds and saturates the carbon chain with hydrogen, effectively removing the sulfur atom from the ring. For "this compound," this reaction would be expected to yield a substituted octane (B31449) derivative, specifically 7-amino-7-oxoheptane-1-sulfonamide, though the exact product would depend on the reaction conditions and potential reduction of the other functional groups.

Ring-opening can also be initiated by strong bases, such as organolithium reagents. beilstein-journals.orgresearchgate.net These reactions often proceed via initial deprotonation at an acidic ring position, followed by cleavage of a C-S bond. For the subject molecule, the acidity of the ring protons at C3 and C4 is enhanced by the EWGs, making such a pathway plausible under appropriate conditions.

Rearrangement reactions of the thiophene ring itself are less common than for some other heterocycles. Photochemical isomerization can convert thiophenes into their "Dewar" valence isomers, which can then undergo thermal rearrangements. nih.gov Additionally, certain substituted thiophenes can participate in Cope rearrangements if they possess a suitable side chain, although this is not directly applicable to the parent structure of "this compound". acs.orgacs.org

Computational and Theoretical Studies on 2 5 Sulfamoylthiophen 2 Yl Acetic Acid

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about molecular structure and energy. DFT, in particular, has become a standard tool for studying thiophene (B33073) derivatives due to its balance of accuracy and computational cost. nih.govmdpi.com Studies on related thiophene sulfonamides often employ DFT with basis sets like B3LYP/6-31G(d,p) or B3LYP/6-311G(d,p) to optimize molecular geometries and predict various properties. nih.govmdpi.com

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Molecular orbital (MO) analysis, particularly focusing on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key component of these investigations. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For thiophene sulfonamide derivatives, the HOMO is typically distributed over the thiophene ring and the sulfonamide group, while the LUMO is often localized on the thiophene ring and adjacent atoms. This distribution indicates that these regions are the primary sites for electronic transitions and interactions. mdpi.com

Molecular Electrostatic Potential (MEP) maps are also used to visualize the electronic distribution and identify reactive sites. nih.gov In a typical MEP map for a related sulfonamide, the electronegative oxygen atoms of the sulfamoyl and carboxyl groups would show regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack. In contrast, the hydrogen atoms of the amine and carboxylic acid would show regions of positive potential (blue), indicating sites for nucleophilic attack.

Table 1: Key Quantum Chemical Descriptors

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the capacity to donate an electron (ionization potential). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the capacity to accept an electron (electron affinity). |

| HOMO-LUMO Energy Gap | ΔE | An indicator of molecular stability and reactivity. A larger gap implies higher stability. mdpi.com |

| Chemical Potential | µ | Describes the escaping tendency of an electron from an equilibrium system. |

| Global Hardness | η | Measures the resistance to change in the electron distribution or charge transfer. |

| Global Softness | S | The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons. |

The flexibility of 2-(5-Sulfamoylthiophen-2-yl)acetic acid arises from the rotation around the single bonds connecting the acetic acid side chain to the thiophene ring and the orientation of the sulfamoyl group. Conformational analysis, typically performed using DFT, can identify the most stable three-dimensional arrangements (conformers) of the molecule. uc.pt For instance, studies on similar molecules like 2-(5-methyl-1-benzofuran-3-yl) acetic acid have explored both monomeric and dimeric structures to understand intermolecular interactions, such as the hydrogen bonding that can occur between the carboxylic acid groups. researchgate.net

Tautomerism is another critical aspect. The carboxylic acid group can exist in equilibrium with its enol form, although the keto form is generally predominant. libretexts.org More relevant to heterocyclic systems, the sulfonamide group could potentially exhibit amide-imidic acid tautomerism. Computational studies can predict the relative energies of different tautomers in various environments (gas phase or solution), thereby determining the most stable form. researchgate.net For example, theoretical studies on the photophysics of related thiophene-containing aza-uracil have shown that methylation can be used to prevent certain tautomerization pathways. chemrxiv.org

Quantum chemical methods are invaluable for predicting the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, which dictates its rate.

For a molecule with multiple functional groups like this compound, DFT can be used to model various potential reactions. For example, the carboxylic acid group can undergo esterification or amidation, while the sulfonamide group can be involved in N-alkylation or acylation. Computational analysis of a proposed reaction mechanism involves:

Optimizing the geometries of all reactants, intermediates, and products.

Locating the transition state structure connecting these species.

Confirming the transition state by frequency analysis (it should have exactly one imaginary frequency corresponding to the reaction coordinate).

Calculating the activation energy barrier to assess the feasibility of the reaction.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., water solvent or a biological receptor).

For this compound, MD simulations can:

Explore its complete conformational landscape, revealing the relative populations of different conformers in solution.

Analyze the stability and dynamics of hydrogen bonding networks, both intramolecularly and with solvent molecules.

Simulate its binding to a target protein, providing insights into the key interactions and the stability of the protein-ligand complex.

Predictive Modeling of Reactivity and Selectivity

The electronic parameters derived from quantum chemical calculations can be used to build models that predict a molecule's reactivity. Local reactivity descriptors, such as Fukui functions or condensed-to-atom electrophilic and nucleophilic softness indices, can pinpoint the specific atoms within the molecule that are most likely to participate in a reaction. nih.gov

As mentioned, MEP maps provide a visual guide to reactive sites. The regions of negative electrostatic potential on the oxygen atoms of the sulfamoyl and carboxyl groups suggest they are the most probable sites for interaction with electrophiles or for coordinating to metal ions. The positive potential around the NH₂ and OH protons indicates their role as hydrogen bond donors. These predictions help in understanding the selectivity of reactions involving the molecule.

Computational Design Principles for Analogues and Derivatives

Computational studies are a cornerstone of modern drug discovery and materials science, providing principles for the rational design of new molecules. Starting from a lead compound like this compound, computational approaches can guide the synthesis of analogues with enhanced properties.

This process often involves:

Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of related compounds and correlating them with experimental activity, computational models can identify the structural features essential for a desired function.

Virtual Screening: Computational methods can be used to screen large libraries of virtual compounds to identify those with a high probability of being active. For example, a fragment-based approach was used to identify 2-(thiophen-2-yl)acetic acid as a suitable scaffold for developing enzyme inhibitors. frontiersin.orgnih.gov

In Silico Modification: The effect of adding, removing, or modifying functional groups can be predicted computationally. For instance, calculations could predict how substituting different groups on the sulfonamide nitrogen or the thiophene ring would alter the molecule's electronic properties, solubility, or binding affinity to a biological target. mdpi.com

Through these methods, computational chemistry provides a powerful and efficient framework for exploring the chemical space around this compound, facilitating the design of novel derivatives for various applications.

Structure Activity/property Relationships Sar/spr of 2 5 Sulfamoylthiophen 2 Yl Acetic Acid Analogues

Impact of Substituent Modifications on Molecular Properties

The molecular properties of 2-(5-sulfamoylthiophen-2-yl)acetic acid analogues can be systematically altered by modifying substituents on the thiophene (B33073) ring, the sulfonamide group, or the acetic acid moiety. These modifications influence key physicochemical parameters such as lipophilicity (log P), electronic distribution (pKa), and steric profile, which in turn dictate the molecule's potential interactions with biological macromolecules.

For instance, introducing electron-withdrawing groups (e.g., halogens like chlorine) onto the thiophene ring can increase the acidity of both the carboxylic acid and the sulfonamide protons, potentially enhancing hydrogen bonding capabilities. Conversely, adding lipophilic alkyl groups could increase membrane permeability but might also introduce steric hindrance.

Table 1: Predicted Impact of Hypothetical Substitutions on Molecular Properties

| Substitution Position | Substituent (R) | Predicted Effect on Lipophilicity (log P) | Predicted Effect on Acidity (pKa) | Potential Interaction Consequence |

|---|---|---|---|---|

| Thiophene Ring (C3 or C4) | -Cl | Increase | Decrease (more acidic) | Stronger hydrogen/halogen bonds |

| Thiophene Ring (C3 or C4) | -CH₃ | Increase | Increase (less acidic) | Enhanced hydrophobic interactions |

| Sulfonamide (-SO₂NH-R) | -CH₃ | Increase | Slight Increase | Altered H-bond donor capacity |

| Acetic Acid (-CH(R)COOH) | -CH₃ | Increase | Slight Increase | Potential for new steric interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Interactions

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For analogues of this compound, a hypothetical QSAR model could be developed to predict their inhibitory activity against a model enzyme.

Such a model would rely on calculating various molecular descriptors for each analogue. nih.gov Key descriptors might include:

Topological descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Electronic descriptors: Parameters like partial charges and dipole moments that quantify the electronic aspects of the molecule.

Hydrophobic descriptors: Calculated log P (cLogP) to model the compound's lipophilicity.

Steric descriptors: Molar refractivity (MR) or specific 3D descriptors that account for the volume and shape of substituents. rasayanjournal.co.in

A resulting QSAR equation might take a form similar to: log(1/IC₅₀) = a(cLogP) - b(MR) + c(Electronic_Descriptor) + d

This equation would suggest that activity is positively correlated with lipophilicity and a specific electronic feature, while being negatively correlated with molecular size or bulkiness. nih.gov

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for molecular recognition at a receptor site. For the this compound scaffold, a general pharmacophore model can be proposed based on its key structural motifs.

The primary features would include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the sulfonamide and carboxylic acid groups.

Hydrogen Bond Donor (HBD): The nitrogen atom of the sulfonamide group and the hydroxyl proton of the carboxylic acid.

Negative Ionizable Area (NI): The carboxylic acid group, which is typically deprotonated at physiological pH.

Aromatic/Hydrophobic Feature (AR): The thiophene ring.

These features define the molecule's potential interaction points. Ligand-based drug design would use this pharmacophore model to screen virtual libraries for other molecules that share this spatial arrangement of features, or to design novel analogues with improved geometric and electronic complementarity to a hypothetical target. nih.gov

Table 2: Key Pharmacophoric Features of the this compound Scaffold

| Pharmacophoric Feature | Molecular Motif | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor | Sulfonyl (SO₂) and Carbonyl (C=O) Oxygens | Accepting H-bonds from receptor residues (e.g., Lys, Arg, Ser) |

| Hydrogen Bond Donor | Sulfonamide (NH) and Carboxyl (OH) | Donating H-bonds to receptor residues (e.g., Asp, Glu, backbone C=O) |

| Negative Ionizable | Carboxylic Acid (-COO⁻) | Forming ionic bonds (salt bridges) with positively charged residues (e.g., Arg, Lys) |

| Aromatic/Hydrophobic | Thiophene Ring | Engaging in π-π stacking or hydrophobic interactions with aromatic/aliphatic residues |

Molecular Docking and Binding Mode Predictions with Model Receptors (e.g., enzymes, without clinical context)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target receptor. brieflands.com Docking simulations of this compound into the active site of a model enzyme, such as a cyclooxygenase or a matrix metalloproteinase, can provide valuable insights into its binding mode. researchgate.net

A plausible binding hypothesis would involve:

The negatively charged carboxylate group forming a strong ionic interaction or bidentate hydrogen bond with a positively charged residue (e.g., Arginine) in the active site.

The sulfonamide moiety engaging in a network of hydrogen bonds. The sulfonamide oxygens can act as hydrogen bond acceptors, while the NH group can act as a donor. acs.org

The thiophene ring sitting within a hydrophobic pocket, making favorable van der Waals contacts with nonpolar amino acid side chains.

These simulations can help rationalize SAR data and guide the design of new analogues with enhanced binding affinity by optimizing these key interactions. researchgate.netnih.gov

Principles of Molecular Recognition for Sulfonamide and Carboxylic Acid Motifs

The sulfonamide and carboxylic acid groups are fundamental motifs in medicinal chemistry, valued for their specific and predictable molecular recognition properties.

The carboxylic acid group is a versatile hydrogen bond donor and acceptor. In its ionized carboxylate form, it is an excellent isostere for phosphate (B84403) groups and is crucial for forming strong, charge-assisted hydrogen bonds or salt bridges with residues like arginine and lysine. nih.gov

The sulfonamide group is considered a bioisostere of the carboxylic acid group. nih.govuaeu.ac.ae It is a rigid, tetrahedral structure with two hydrogen bond-accepting oxygen atoms and one hydrogen bond-donating NH group. researchgate.net This geometry allows it to mimic the interactions of a carboxylate, with the distance between the two sulfonyl oxygens being similar to that between the two oxygen atoms of a carboxylate. nih.gov This mimicry enables sulfonamides to effectively engage with binding sites that have evolved to recognize carboxylic acids. researchgate.net The inherent stability and distinct electronic nature of the sulfonamide group make it a valuable functional group in drug design.

Exploration of Derivatives and Analogues of 2 5 Sulfamoylthiophen 2 Yl Acetic Acid

Design Principles for Structural Diversification

The design of derivatives of 2-(5-sulfamoylthiophen-2-yl)acetic acid is guided by established medicinal chemistry principles aimed at optimizing pharmacological profiles. Key strategies for structural diversification include:

Scaffold Hopping and Ring Variation: Replacing the thiophene (B33073) core with other heterocyclic systems can modulate the electronic and steric properties of the molecule. Thiophene is a versatile scaffold in medicinal chemistry, known for its wide range of pharmacological activities. researchgate.netijprajournal.com

Substituent Modification: Introducing various substituents on the thiophene ring can influence lipophilicity, metabolic stability, and target-binding interactions. For instance, the addition of halogen atoms can enhance binding affinity. frontiersin.org

Functional Group Interconversion: Altering the sulfamoyl and carboxylic acid groups can impact acidity, hydrogen bonding capacity, and pharmacokinetic properties. This includes converting the carboxylic acid to esters or amides. researchgate.net

Hybridization: Combining the core structure with other known pharmacophores can lead to hybrid molecules with potentially novel or synergistic activities. mdpi.com

A common synthetic strategy employed for the diversification of related thiophene scaffolds is the Suzuki-Miyaura cross-coupling reaction. This reaction is highly versatile for creating carbon-carbon bonds, allowing for the introduction of a wide array of substituents onto the thiophene ring, making it a valuable tool for generating compound libraries for screening. frontiersin.orgnih.gov

Synthesis of Thiophene-Substituted Analogues

Modifications to the thiophene ring are a primary approach to creating analogues of this compound. Synthetic strategies often involve reactions at the C3 and C4 positions of the thiophene ring.

One of the most powerful methods for introducing substituents is the Suzuki-Miyaura reaction, which couples a thiophene halide (typically a bromide) with a boronic acid in the presence of a palladium catalyst. frontiersin.orgnih.gov For example, 2-(4-bromothiophen-2-yl)acetic acid can be reacted with various substituted boronic acids to yield a series of 4-aryl-(thiophen-2-yl)acetic acid derivatives. nih.gov

Other synthetic routes for substituted thiophenes include:

Halogenation: Direct bromination of thiophene derivatives can be achieved, although controlling the position of substitution can be challenging. beilstein-journals.org

Acylation: Friedel-Crafts acylation typically occurs at the α-position of the thiophene ring.

Gewald Synthesis: This multicomponent reaction is a versatile method for preparing highly substituted 2-aminothiophenes. ijprajournal.commdpi.com

Below is a table summarizing examples of synthesized thiophene-substituted analogues based on the 2-(thiophen-2-yl)acetic acid scaffold.

| Compound Name | Starting Material | Reagent | Reaction Type | Reference |

| 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | 2-(4-bromothiophen-2-yl)acetic acid | (4-(4-methylphenylsulfonamido)phenyl)boronic acid | Suzuki-Miyaura | frontiersin.org |

| 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | 2-(4-bromothiophen-2-yl)acetic acid | (3-(4-methylphenylsulfonamido)phenyl)boronic acid | Suzuki-Miyaura | frontiersin.org |

| 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic Acid | 2-(4-bromothiophen-2-yl)acetic acid | (4-benzoylphenyl)boronic acid | Suzuki-Miyaura | frontiersin.org |

| 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid | 2-(4-bromothiophen-2-yl)acetic acid | (3-(benzyloxy)phenyl)boronic acid | Suzuki-Miyaura | frontiersin.org |

Synthesis of Sulfamoyl-Substituted Analogues

The sulfamoyl group (-SO₂NH₂) is a key functional group that can be modified to produce a wide range of analogues. The primary nitrogen of the sulfamoyl group can be substituted with various alkyl, aryl, or heterocyclic groups.

The general synthesis of N-substituted sulfamoyl derivatives involves the reaction of a thiophene-2-sulfonyl chloride with a primary or secondary amine. The required thiophene-2-sulfonyl chloride can be prepared from the corresponding thiophene derivative through chlorosulfonation.

Examples of sulfamoyl-substituted analogues found in chemical databases include:

2-{5-[(4-methylcyclohexyl)sulfamoyl]thiophen-2-yl}acetic acid chemicalbook.com

2-{5-[(2-methylphenyl)sulfamoyl]thiophen-2-yl}acetic acid chemicalbook.com

These modifications can significantly alter the acidity and lipophilicity of the sulfamoyl group, which in turn can influence the compound's biological activity and pharmacokinetic properties.

Synthesis of Acetic Acid Moiety Analogues (e.g., propanoic acid, esters, amides)

The acetic acid side chain is another common site for structural modification. These modifications can impact the compound's acidity, polarity, and ability to act as a hydrogen bond donor or acceptor.

Propanoic Acid Analogues: The synthesis of propanoic acid analogues, such as (2RS)-2-(5-benzoylthiophen-3-yl)propanoic acid, involves extending the carbon chain of the acidic moiety. fda.gov Aryl propionic acid derivatives are a significant class of compounds with a wide range of biological activities. orientjchem.orgresearchgate.nethumanjournals.com

Ester Analogues: Esters are readily synthesized by reacting the carboxylic acid with an alcohol under acidic conditions or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. For example, various substituted nicotinic acids have been converted to their acyl chlorides and then reacted with substituted thiophen-2-amines to form N-(thiophen-2-yl) nicotinamide (B372718) derivatives, some of which include ester functionalities on the thiophene ring. mdpi.com

Amide Analogues: Amides can be prepared by coupling the carboxylic acid with an amine. This is often achieved by activating the carboxylic acid with a coupling reagent or by converting it to an acyl chloride. researchgate.net For instance, 2-thiopheneacetyl chloride has been reacted with various heterocyclic amines in a basic medium to produce a series of amide derivatives. researchgate.net

The following table provides examples of modifications to the acetic acid moiety.

| Analogue Type | General Synthesis | Example Compound Class | Reference |

| Propanoic Acids | Chain extension of the acidic moiety | (2RS)-2-(5-benzoylthiophen-3-yl)propanoic acid | fda.gov |

| Esters | Reaction of carboxylic acid with alcohol | Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | mdpi.com |

| Amides | Coupling of carboxylic acid with amine | N-(thiazol-2-yl)-2-(thiophen-2-yl)acetamide | researchgate.net |

Hybridization Strategies with Other Heterocyclic Systems

Hybridization involves covalently linking the this compound scaffold with other heterocyclic systems known to possess biological activity. This strategy aims to create multifunctional molecules with potentially enhanced or novel properties.

Thiophene-based hybrids have been synthesized with a variety of other heterocycles, including:

Thiazole: Thiazole-containing compounds are known for their broad spectrum of biological activities. Thiazole-thiophene hybrids have been synthesized and evaluated for various properties. nih.gov

Quinazoline (B50416): Thiophene analogues of 5-chloro-5,8-dideazafolic acid, which feature a quinazoline ring system, have been synthesized. nih.gov

Pyrazoline: Pyrazoline is another heterocycle that has been combined with a thiophene ring to create hybrid molecules. nih.gov

1,3,4-Thiadiazole: N-substituted 2-amino-5-aryl-1,3,4-thiadiazoles have been synthesized, indicating the potential for creating thiophene-thiadiazole hybrids. researchgate.net

The synthesis of these hybrid molecules often involves multi-step reaction sequences, utilizing coupling reactions to link the different heterocyclic fragments. For example, a thiophene derivative could be functionalized with an amino group, which is then used to form an amide bond with a carboxylic acid-containing heterocycle. nih.gov

Potential Applications of 2 5 Sulfamoylthiophen 2 Yl Acetic Acid in Advanced Materials and Chemical Synthesis

Utilization as a Building Block in Complex Organic Synthesis

In the field of organic chemistry, a "building block" is a molecule that can be used as a starting component for the synthesis of more complex molecular architectures. Diversity-Oriented Synthesis (DOS) is a strategy that utilizes such building blocks to create libraries of structurally diverse molecules. nih.gov The structure of 2-(5-Sulfamoylthiophen-2-yl)acetic acid possesses several reactive sites—the carboxylic acid, the sulfonamide, and the thiophene (B33073) ring—making it a versatile precursor for constructing a wide array of heterocyclic compounds. researchgate.netresearchgate.net

The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, or reduction to an alcohol. The sulfonamide group's nitrogen atom can be alkylated or acylated to introduce further diversity. Furthermore, the thiophene ring itself can be modified, for instance, through electrophilic substitution reactions, although the existing substituents will direct the position of new functional groups.

Research on related thiophene derivatives has demonstrated their utility as platforms for developing new compounds. For example, 2-(thiophen-2-yl)acetic acid has been identified as a suitable chemical scaffold for creating potent enzyme inhibitors through modifications like the Suzuki-Miyaura reaction. nih.govfrontiersin.org This highlights the potential for using the this compound core to synthesize targeted molecules with specific biological or material properties. Halogenated 2-thiophenecarboxylic acid derivatives have also been established as key building blocks for new families of insecticides, underscoring the industrial relevance of this class of compounds. beilstein-journals.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class | Application |

|---|---|---|---|

| Carboxylic Acid | Esterification | Thiopheneacetic Esters | Pro-drugs, intermediates |

| Carboxylic Acid | Amidation | Thiopheneacetic Amides | Bioactive molecule analogs |

| Sulfonamide | N-Alkylation/N-Arylation | N-Substituted Sulfonamides | Modulating solubility and biological activity |

| Thiophene Ring | Cross-Coupling (e.g., Suzuki) | Aryl-substituted Thiophenes | Enzyme inhibitors, functional materials frontiersin.org |

Integration into Functional Polymers and Materials Science

The development of functional polymers from bio-based or specialized monomers is a rapidly growing area of materials science. nih.gov The bifunctional nature of this compound allows it to be considered as a monomer for polymerization. The carboxylic acid group is a classic functional handle for step-growth polymerization, enabling the formation of polyesters (through reaction with diols) or polyamides (through reaction with diamines).

The incorporation of the sulfamoylthiophen moiety into a polymer backbone could impart unique properties to the resulting material. The thiophene ring is a component of many conductive polymers, suggesting potential applications in organic electronics. nih.gov The sulfonamide group can increase thermal stability and alter the solubility of the polymer. Furthermore, the pendant sulfonamide group can act as a site for post-polymerization modification, allowing for the fine-tuning of the material's properties or for attaching other functional molecules, such as bioactive agents for controlled release systems. mdpi.com

Metal-organic frameworks (MOFs) represent another area where this molecule could be applied. Dicarboxylic acids are common ligands used to construct MOFs. nih.gov The additional sulfonamide group could influence the framework's topology and provide active sites for catalysis or selective adsorption.

Table 2: Potential Polymer and Material Applications

| Material Type | Role of Compound | Potential Property/Application |

|---|---|---|

| Polyesters/Polyamides | Monomer | Specialty plastics with enhanced thermal stability |

| Conductive Polymers | Monomer/Co-monomer | Organic semiconductors, sensors nih.gov |

| Functional Hydrogels | Pendant Group | pH-responsive materials, drug delivery systems mdpi.com |

| Metal-Organic Frameworks (MOFs) | Organic Ligand | Heterogeneous catalysis, gas storage nih.gov |

Role in Analytical Chemistry

In analytical chemistry, molecules with specific functional groups can serve as ligands for metal chelation or as components in chromatographic separations. The structure of this compound contains multiple heteroatoms (oxygen, nitrogen, and sulfur) that can act as coordination sites for metal ions. This makes it a potential chelating agent. chemmethod.com The development of novel chelates is important for applications such as treating iron chlorosis in agriculture or for the selective extraction of metal ions. nih.gov The specific binding properties of this ligand would depend on the spatial arrangement of its donor atoms and the pH of the solution.

In the context of chromatography, this compound or its derivatives could be used in several ways. mdpi.com It could be chemically bonded to a solid support (like silica (B1680970) gel) to create a novel stationary phase for high-performance liquid chromatography (HPLC). The combination of the polar sulfonamide and carboxylic acid groups with the less polar thiophene ring could offer unique selectivity for separating complex mixtures. Alternatively, it could be used as a mobile phase additive, where its chelating properties could aid in the separation of metal ions or metal-binding analytes.

Mechanistic Probes in Biochemical Systems (strictly in vitro enzymatic studies)

Small molecules are invaluable tools for studying the function and mechanism of enzymes in a controlled, in vitro setting. The this compound scaffold is related to compounds that have been investigated as enzyme inhibitors. Specifically, derivatives of the parent compound, 2-(thiophen-2-yl)acetic acid, have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation. nih.govfrontiersin.org

In such studies, the molecule acts as a mechanistic probe. By synthesizing a series of derivatives and measuring their inhibitory activity (e.g., IC50 values), researchers can deduce a structure-activity relationship (SAR). This information provides insights into the size, shape, and chemical nature of the enzyme's active site. The sulfonamide group is a well-known pharmacophore that can form key hydrogen bond interactions with enzyme residues, while the carboxylic acid often mimics the substrate to bind to the active site.

Enzyme kinetic studies can further elucidate the mode of inhibition (e.g., competitive, non-competitive, or mixed), providing deeper mechanistic understanding. researchgate.net For example, a study on 2-(thiophen-2-yl)acetic acid derivatives identified compounds with selective inhibitory activity against mPGES-1 in the low micromolar range in cell-free assays. nih.gov The data from such in vitro enzymatic assays are crucial for the rational design of more potent and selective inhibitors.

Table 3: In Vitro mPGES-1 Inhibition Data for Selected 2-(thiophen-2-yl)acetic Acid Derivatives frontiersin.org

| Compound Name | Modification on Thiophene Scaffold | IC50 (µM) |

|---|---|---|

| 2a | 4-(4-(4-methylphenylsulfonamido)phenyl) | >10 |

| 2b | 4-(3-(4-methylphenylsulfonamido)phenyl) | 1.5 ± 0.3 |

| 2c | 4-(4-benzoylphenyl) | 2.5 ± 0.5 |

This table presents data for derivatives of a related parent compound to illustrate its potential as a mechanistic probe. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity in an in vitro assay.

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Sustainable Synthesis

The future synthesis of 2-(5-Sulfamoylthiophen-2-yl)acetic acid is trending towards the adoption of green chemistry principles to minimize environmental impact and improve efficiency. Research in this area is anticipated to concentrate on several key strategies that prioritize sustainability.

Key Research Thrusts in Green Synthesis:

| Approach | Description | Potential Benefits |

| Alternative Solvents | Moving away from traditional volatile organic compounds (VOCs) towards greener alternatives such as water, supercritical fluids, or ionic liquids. | Reduced pollution, lower health risks, and simplified product recovery. |

| Catalytic Innovations | The development and use of highly efficient and recyclable catalysts, such as biocatalysts or metal-organic frameworks (MOFs), can streamline reaction pathways. nih.govresearchgate.net | Increased reaction rates, higher yields, lower energy consumption, and reduced waste generation. |

| Energy Efficiency | Exploring non-conventional energy sources like microwave irradiation or sonochemistry to drive chemical reactions. | Faster reaction times, improved product purity, and significant reductions in energy usage compared to conventional heating. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This often involves exploring novel reaction mechanisms like C-H activation. | Reduced raw material consumption and waste, leading to more cost-effective and environmentally friendly processes. |

Future synthetic strategies will likely integrate these approaches. For instance, developing a one-pot synthesis in an aqueous medium using a recyclable catalyst would represent a significant advancement in the sustainable production of thiophene (B33073) derivatives. beilstein-journals.orgnih.gov

Application of Advanced Spectroscopic Characterization Techniques for Structural Elucidation

While fundamental spectroscopic techniques are routinely used, future research will increasingly rely on advanced methods to gain a more profound and unambiguous understanding of the three-dimensional structure and subtle electronic properties of this compound and its derivatives. These techniques are crucial for confirming molecular identity, assessing purity, and understanding intermolecular interactions. eurjchem.comnih.gov

The application of sophisticated spectroscopic methods will be instrumental in elucidating complex structures and confirming the outcomes of novel synthetic routes. nih.gov

Advanced Spectroscopic Techniques for Future Analysis:

| Technique | Application for Structural Elucidation |

| 2D Nuclear Magnetic Resonance (NMR) | Techniques like COSY, HSQC, and HMBC will be used to definitively assign proton (¹H) and carbon (¹³C) signals, especially for more complex derivatives, and to establish through-bond connectivity. |

| X-ray Crystallography | Single-crystal X-ray diffraction will provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It can also reveal details about intermolecular interactions, such as hydrogen bonding patterns involving the sulfamoyl and carboxylic acid groups. eurjchem.com |

| High-Resolution Mass Spectrometry (HRMS) | HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition of newly synthesized compounds and identifying trace impurities or byproducts. mdpi.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Advanced FTIR techniques can be used to study intermolecular interactions and conformational changes under different conditions, providing insight into the vibrational modes of the functional groups. nih.gov |

These advanced analytical tools will be indispensable for quality control and for providing the detailed structural data needed for computational modeling and rational drug design. nih.gov

Expansion of Computational Methodologies for Predictive Modeling and Design

Computational chemistry is set to become an even more integral part of research into this compound. The expansion of computational tools will enable the predictive modeling of molecular properties and the rational design of new derivatives with tailored characteristics, accelerating the discovery process.

Future research will likely employ a multi-faceted computational approach:

Density Functional Theory (DFT): DFT calculations will be used to predict a wide range of properties, including molecular geometries, electronic structures, and spectroscopic signatures (IR and NMR spectra). jchps.com These predictions can help validate experimental findings and provide insights into the molecule's reactivity and stability.

Quantitative Structure-Activity Relationship (QSAR): For specific applications, 2D and 3D-QSAR models can be developed to correlate structural features of a series of derivatives with their chemical or biological activity. jchemlett.com This allows for the prediction of the potency of new, unsynthesized compounds, guiding synthetic efforts toward the most promising candidates. jchemlett.com

Molecular Docking: In the context of biochemical applications, molecular docking simulations can predict how this compound and its analogs might bind to specific protein targets. nih.gov These studies can elucidate potential mechanisms of action and help in designing derivatives with enhanced binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule over time, both in isolation and in complex environments (e.g., in solution or bound to a biological target). jchemlett.com This can reveal information about conformational flexibility and the stability of molecular interactions.

By integrating these computational methodologies, researchers can screen virtual libraries of compounds, prioritize synthetic targets, and gain a deeper understanding of the structure-property relationships governing this class of molecules.

Exploration of Novel Non-Traditional Applications in Chemical and Material Sciences

Beyond its established roles, future research will explore the utility of this compound as a versatile building block in chemical and material sciences. The unique combination of a thiophene ring, a carboxylic acid group, and a sulfamoyl moiety provides multiple functional points for creating novel materials with unique properties.

Potential Areas for Novel Applications:

| Field | Potential Role of the Compound |

| Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) | The carboxylic acid group can act as a linker to coordinate with metal ions, forming extended one-, two-, or three-dimensional structures. mdpi.com The sulfamoyl and thiophene groups could add functionality to the resulting frameworks, potentially leading to materials for gas storage, separation, or catalysis. nih.govresearchgate.net |

| Functional Dyes and Sensors | The aromatic thiophene core is a common component in organic electronic materials. jchps.com Modification of the core and functional groups could lead to the development of novel dyes with interesting photophysical properties or chemosensors capable of selectively binding to specific ions or molecules. |

| Agrochemicals | Thiophene derivatives are prevalent in agrochemicals. mdpi.com The structural motifs within this compound could be explored for the development of new classes of fungicides or herbicides. mdpi.com |

| Specialty Polymers | The molecule can be used as a functional monomer in polymerization reactions. The resulting polymers, incorporating the sulfamoylthiophene acetic acid moiety, could exhibit unique properties such as enhanced thermal stability, specific conductivity, or ion-exchange capabilities. |

This strategic exploration into non-traditional fields could unlock new value and applications for this compound, establishing it as a valuable component in the toolkit of material scientists.

Q & A

Basic: What synthetic strategies are effective for preparing 2-(5-Sulfamoylthiophen-2-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Thiophene Functionalization : Start with a 5-substituted thiophene derivative. Sulfamoyl group introduction may involve sulfonation (e.g., chlorosulfonic acid) followed by amidation .

- Acetic Acid Moiety Attachment : Use Friedel-Crafts acylation with a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group, followed by hydrolysis to yield the carboxylic acid .

- Purification : Recrystallization in polar solvents (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity.

- Critical Conditions :

Basic: How do spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H NMR :

- Thiophene protons (δ 6.5–7.5 ppm, doublets for 2- and 4-positions).

- Sulfamoyl NH₂ protons (δ 5.5–6.5 ppm, broad singlet, exchangeable with D₂O) .

- IR :

- Strong absorption at ~1700 cm⁻¹ (C=O stretch of acetic acid).

- Bands at ~1320 and ~1150 cm⁻¹ (S=O symmetric/asymmetric stretches) .

- MS :

- Molecular ion [M+H]⁺ matching C₇H₇NO₄S₂ (calc. 241.0). Fragmentation peaks at m/z 184 (loss of –COOH) and 80 (thiophene ring) .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

- Challenges :

- Solutions :

- Use SHELXL for anisotropic refinement of non-H atoms. Apply restraints (DFIX, DANG) for bond lengths/angles .

- Validate hydrogen bonding with Mercury software (e.g., N–H⋯O interactions with d ≈ 2.8–3.0 Å) .

- For twinning, employ PLATON to analyze intensity statistics and refine with TWIN/BASF commands .

Advanced: How can contradictory data on sulfamoyl group reactivity in nucleophilic substitutions be resolved experimentally?

Methodological Answer:

- Hypothesis Testing :

- Analytical Validation :

- Monitor reaction progress via TLC (silica, UV-active spots) and HPLC-MS for intermediates.

- Use X-ray crystallography to confirm regioselectivity in substitution products .

Basic: What are the dominant chemical reactions of this compound, and how does the sulfamoyl group influence reactivity?

Methodological Answer:

- Reactions :

- Electronic Effects :

- Sulfamoyl’s –I effect deactivates the thiophene ring, reducing reactivity toward electrophiles compared to methyl or methoxy analogs .

Advanced: How can computational modeling predict biological interactions of this compound, and validate docking studies?

Methodological Answer:

- Methods :

- Docking Software : AutoDock Vina or Schrödinger Suite for binding mode prediction to targets (e.g., cyclooxygenase-2) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes (≥100 ns trajectories).

- Validation :

- In Vitro Assays : Measure IC₅₀ via enzyme inhibition (e.g., COX-2 ELISA).

- SPR/Biacore : Quantify binding kinetics (ka/kd) for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.